The compound is classified as an acridine derivative, which is a nitrogen-containing heterocyclic compound. Acridines have been extensively researched due to their biological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities. The specific structural features of 9-hydroxymethyl-7-methylbenz(c)acridine contribute to its potential therapeutic applications.
The synthesis of 9-hydroxymethyl-7-methylbenz(c)acridine can be approached through various methods, often involving multi-step reactions. A notable method involves the one-pot synthesis of benzo[c]acridine derivatives using solid acid catalysts under solvent-free conditions.
This method has shown to yield high purity products with minimal by-products, making it an efficient approach for synthesizing acridine derivatives like 9-hydroxymethyl-7-methylbenz(c)acridine .
The molecular structure of 9-hydroxymethyl-7-methylbenz(c)acridine can be analyzed through various spectroscopic techniques:
These analyses confirm the presence of characteristic functional groups that contribute to its chemical reactivity and biological activity .
9-Hydroxymethyl-7-methylbenz(c)acridine participates in various chemical reactions typical of acridine derivatives:
These reactions highlight the versatility of 9-hydroxymethyl-7-methylbenz(c)acridine in synthetic organic chemistry.
The mechanism of action for 9-hydroxymethyl-7-methylbenz(c)acridine primarily involves its interaction with nucleic acids:
These mechanisms contribute to its potential as an anti-cancer agent.
The physical and chemical properties of 9-hydroxymethyl-7-methylbenz(c)acridine are essential for understanding its behavior in biological systems:
These properties are typically assessed through standard laboratory techniques such as differential scanning calorimetry and solubility tests .
9-Hydroxymethyl-7-methylbenz(c)acridine has several significant applications:
The ongoing research into acridine derivatives continues to uncover new applications and enhance our understanding of their mechanisms .
9-Hydroxymethyl-7-methylbenz(c)acridine is a polycyclic aromatic heterocycle featuring a tetracyclic system with nitrogen incorporation. Its core structure consists of a linear arrangement of three fused six-membered rings—two benzene rings flanking a central pyridine ring—forming the benz[c]acridine scaffold. The compound is differentiated by substituents at the 7- and 9-positions: a methyl group (-CH₃) at C7 and a hydroxymethyl group (-CH₂OH) at C9. These functional groups significantly influence its electronic properties and biomolecular interactions [1] [8].
The systematic IUPAC name for this compound is (7-methylbenzo[c]acridin-9-yl)methanol, reflecting the parent benzo[c]acridine system with methanolic and methyl substituents. According to IUPAC Blue Book conventions (P-12–P-16), the name prioritizes the hydroxymethyl group as the principal characteristic function, denoted by the suffix "-methanol" [7]. The numbering follows the orientation where the acridine nitrogen occupies position 10, ensuring consistent alignment with fusion nomenclature rules for angularly fused systems [7] [8]. Alternative names include 9-(hydroxymethyl)-7-methylbenzo[c]acridine and the CAS-designated 9-Hydroxymethyl-7-methylbenz[c]acridine (CAS Registry Number: 160543-02-2) [1].
Table 1: Nomenclature and Structural Descriptors
Property | Value/Description |
---|---|
Preferred IUPAC Name | (7-Methylbenzo[c]acridin-9-yl)methanol |
CAS Registry Number | 160543-02-2 |
Molecular Formula | C₁₉H₁₅NO |
Canonical SMILES | CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)CO |
Key Substituents | -CH₃ (C7), -CH₂OH (C9) |
The study of benz(c)acridine derivatives emerged alongside mid-20th-century investigations into polycyclic aromatic hydrocarbon (PAH) carcinogenesis. Early research identified unsubstituted benz(c)acridine as a minor environmental contaminant in coal tar and tobacco smoke, but its methylated derivatives drew attention due to their potent tumorigenicity. 7-Methylbenz(c)acridine was established as a robust carcinogen in rodent models, prompting investigations into its metabolic fate [2] [9].
The hydroxymethyl derivative, 9-hydroxymethyl-7-methylbenz(c)acridine, gained significance in the 1980s as a key metabolite in the activation pathway of the parent carcinogen. Seminal studies by researchers including Cavalieri and Rogan demonstrated that cytochrome P450 enzymes oxidize the 7-methyl group to form hydroxymethyl intermediates, which undergo further esterification to reactive electrophiles [9]. This discovery positioned hydroxymethyl-acridines as critical intermediates in aza-PAH (polycyclic aromatic hydrocarbon) bioactivation, paralleling mechanisms observed in methylated PAHs like 7,12-dimethylbenz[a]anthracene [2] [9]. The compound’s synthesis and characterization in 1985 enabled direct examination of its biological role, shifting acridine research from observational toxicology to mechanistic metabolic studies [2].
Table 2: Historical Timeline of Key Research Milestones
Year | Milestone |
---|---|
1985 | Identification as a major metabolite of 7-methylbenz(c)acridine in rat hepatocytes [2] |
1991 | Validation of topoisomerase inhibition by acridine scaffolds, expanding pharmacological interest [4] |
2000s | Development of efficient one-pot syntheses using solid acid catalysts [8] |
Acridine derivatives exhibit multifaceted bioactivity rooted in their planar aromatic architecture, enabling DNA intercalation and enzyme inhibition. 9-Hydroxymethyl-7-methylbenz(c)acridine exemplifies these properties, with its hydroxymethyl group serving as a handle for metabolic conversion to DNA-alkylating species [2] [9].
DNA Interaction Mechanisms: The benz(c)acridine core intercalates between DNA base pairs, inducing helical distortions that disrupt replication and transcription. This intercalation is facilitated by π-π stacking interactions between the acridine rings and nucleic acid bases [4] [6]. The hydroxymethyl group at C9 allows phase II enzymes (e.g., sulfotransferases) to generate sulfate esters, which form covalent adducts with guanine residues, triggering mutagenic events [9].
Topoisomerase Inhibition: Like clinical acridines (e.g., amsacrine), this compound inhibits topoisomerase II by stabilizing DNA-enzyme cleavage complexes. Molecular modeling suggests the methyl group at C7 enhances hydrophobic contacts within the enzyme’s active site, increasing potency [4] [6].
Metabolic Activation Pathways: Hepatocytes convert 9-hydroxymethyl-7-methylbenz(c)acridine to electrophilic derivatives via sulfonation or oxidation. Studies in induced rat hepatocytes showed 5.7-fold increased metabolism after 3-methylcholanthrene induction, implicating cytochrome P450 1A isoforms in its bioactivation [2]. Subsequent research identified trans-dihydrodiols as minor metabolites, though diol-epoxide formation is less dominant than in non-heterocyclic PAHs [9].
Table 3: Metabolic Pathways and Biological Targets
Biological Process | Significance |
---|---|
DNA Intercalation | Disrupts DNA replication; enhances strand breakage |
Sulfate Ester Formation | Generates benzylic electrophiles for DNA adduction (e.g., dG-C8 adducts) |
Topoisomerase II Poisoning | Stabilizes cleavage complexes, inducing apoptosis in proliferating cells |
Oxidative Metabolism | Yields quinone derivatives capable of redox cycling and ROS generation |
Acridines remain pharmacologically relevant due to their target versatility. Recent studies highlight derivatives with anti-cancer activity against breast (MCF-7) and colon (HCT-116) carcinoma lines, though 9-hydroxymethyl-7-methylbenz(c)acridine itself requires further mechanistic evaluation [6] [8]. Its structural features—a hydrogen-bond capable hydroxymethyl group and electron-donating methyl substituent—serve as templates for developing hybrid anti-tumor agents targeting DNA and enzyme systems concurrently [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7